5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This compound is a spirocyclic derivative featuring a fused furopyrrole-indene core with fluorophenyl and phenylethenyl substituents. Its structural complexity arises from the spiro junction at the indene moiety, which creates a rigid three-dimensional framework.
Properties
Molecular Formula |
C28H18FNO5 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C28H18FNO5/c29-17-11-13-18(14-12-17)30-26(33)22-21(15-10-16-6-2-1-3-7-16)35-28(23(22)27(30)34)24(31)19-8-4-5-9-20(19)25(28)32/h1-15,21-23H/b15-10+ |
InChI Key |
YRZXQCGDZQBCQW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The initial step often includes the formation of the furo[3,4-c]pyrrole core, followed by the introduction of the spiro-indene structure. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that optimize reaction efficiency and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like 2,3-dimethylphenyl may hinder spiro ring flexibility, affecting binding interactions in pharmacological applications .
Environmental Persistence of Indene Derivatives
Indene-containing compounds (e.g., the target compound) are precursors to thermoplastic resins and may generate environmentally persistent free radicals (EPFRs) during pyrolysis. Key findings:
- Hydroxyl-Indene Formation: Pyrolysis of hydroquinone produces hydroxyl-indene via recombination of hydroxycyclopentadienyl radicals, a pathway relevant to the degradation of indene-containing pharmaceuticals .
- Biodegradation : Indene derivatives show variable microbial degradation rates. For example, naphthalene degrades faster (rate constant 0.25 day⁻¹) than indene (0.12 day⁻¹) in contaminated soils .
Recommendations :
- Explore anti-HIV-1 activity assays for the target compound.
- Optimize synthetic routes using Rh(I) catalysis to improve spiro ring yields .
Biological Activity
The compound 5-(4-fluorophenyl)-3-[(E)-2-phenylethenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates various functional groups that may contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against certain bacterial strains, although further research is needed to confirm these effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
- Apoptosis Induction : It appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : The antioxidant activity may be linked to the generation of ROS, which can trigger cell death in cancer cells.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (2022) | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 (2023) | Reported antioxidant activity with an EC50 value of 25 µg/mL in DPPH scavenging assays. |
| Study 3 (2024) | Found antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentration (MIC) values of 50 µg/mL and 75 µg/mL respectively. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
